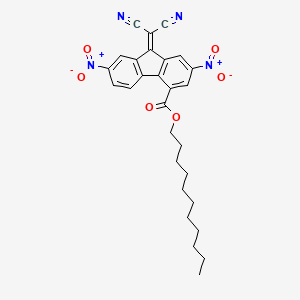

十一烷基 9-(二氰甲基亚)-2,7-二硝基-9H-芴-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s role or occurrence in nature, if any, is also mentioned .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler precursors . The synthesis pathway can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. Factors like reactivity, stability, and the conditions required for reactions are considered .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity . These properties can often be predicted based on the compound’s structure .科学研究应用

Biotechnology and Genetic Research

α-Nucleosides have garnered attention due to their rarity and intriguing properties. As genetic molecules, nucleic acids (such as RNA and DNA) play crucial roles in living organisms. Nucleosides, the building blocks of nucleic acids, typically exist in a β configuration. However, α-nucleosides deviate from this norm, with the nucleobase and hydroxymethyl group in a trans relationship. These subtle differences lead to distinct behaviors, such as forming parallel double-stranded structures with complementary β-oligonucleotides. Researchers explore α-nucleosides for their potential impact on gene expression, transcription, and replication .

Antiviral and Antitumor Properties

α-Nucleosides exhibit unique biochemical properties, including tolerance to or inhibition of certain enzymes. These properties make them promising candidates for antiviral and antitumor therapies. Researchers investigate their effects on specific viruses and tumor cells, aiming to develop novel treatments. By understanding how α-nucleosides interact with cellular machinery, scientists can design targeted interventions .

Materials Science and Nanotechnology

The stability of α-nucleosides makes them intriguing for materials science and nanotechnology applications. Researchers explore their use in designing functional materials, such as sensors, catalysts, and drug delivery systems. The specific parallel double-stranded structure formed by α-oligonucleotides may inspire innovative nanoscale devices and materials .

Bioluminescence Assays

Bioluminescence assays rely on luciferase enzymes and luciferin substrates to emit light. α-Nucleosides could find applications in these assays due to their unique properties. By incorporating α-nucleosides into luciferin analogs, researchers may enhance the sensitivity and specificity of bioluminescent detection systems. This could impact fields like drug discovery, environmental monitoring, and molecular biology .

Cyclodextrin Chemistry

Cyclodextrins, cyclic oligomers derived from starch, have applications in various fields. α-Nucleosides share structural similarities with cyclodextrins, particularly in their ring-like arrangement of glucopyranoside units. Researchers explore the interactions between α-nucleosides and cyclodextrins, which could lead to novel host-guest systems, drug delivery carriers, and separation techniques .

Photonic Devices and Optoelectronics

Given their stability and unique properties, α-nucleosides may find use in photonic devices and optoelectronics. Researchers investigate their potential as components in organic light-emitting diodes (OLEDs), photovoltaic cells, and other light-based technologies. The ability to tailor their properties through chemical modifications opens up exciting possibilities for future applications .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

undecyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O6/c1-2-3-4-5-6-7-8-9-10-13-38-28(33)25-16-21(32(36)37)15-24-26(19(17-29)18-30)23-14-20(31(34)35)11-12-22(23)27(24)25/h11-12,14-16H,2-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHLMJWELRSHBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

undecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2835414.png)

![Methyl 7-{[4-(trifluoromethyl)phenyl]methanesulfonamido}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B2835417.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2835428.png)

![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2835429.png)

![N-(2-fluorophenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2835430.png)